(2R,3R,4R,5R,6R)-5-hydroxy-6-[2-(3-hydroxy-4-methoxyphenyl)ethoxy]-2-({[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}methyl)-4-{[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy}oxan-3-yl (2E)-3-(4-hydroxy-3-methoxyphenyl)prop-2
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Overview
Description
Jionoside B1 is a phenylpropanoid glycoside compound isolated from the roots of Rehmannia glutinosa, a plant commonly used in traditional Chinese medicine. It has a molecular formula of C37H50O20 and a molecular weight of 814.78 g/mol . Jionoside B1 is known for its various biological activities, including immunosuppressive, hepato-protective, and aldose reductase inhibitory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Jionoside B1 involves the extraction from the roots of Rehmannia glutinosa. The roots are typically dried and ground into a powder, which is then subjected to solvent extraction using solvents such as methanol, ethanol, or pyridine . The extract is further purified using chromatographic techniques to isolate Jionoside B1.
Industrial Production Methods
Industrial production of Jionoside B1 follows similar extraction and purification processes but on a larger scale. The roots of Rehmannia glutinosa are processed in bulk, and advanced chromatographic methods are employed to ensure high purity and yield of Jionoside B1 .
Chemical Reactions Analysis
Types of Reactions
Jionoside B1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activity or to study its chemical properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) and potassium permanganate (KMnO4) are used to oxidize Jionoside B1.
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are employed to reduce Jionoside B1.
Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions (OH-) or halide ions (Cl-, Br-) under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Jionoside B1 can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Scientific Research Applications
Jionoside B1 has a wide range of scientific research applications:
Mechanism of Action
Jionoside B1 exerts its effects through multiple molecular targets and pathways. It inhibits aldose reductase, an enzyme involved in the polyol pathway, which is implicated in diabetic complications . Additionally, its immunosuppressive activity is mediated through the inhibition of specific immune cell functions, although the exact molecular targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- Jionoside A1
- Jionoside A2
- Jionoside B2
- Echinacoside
- Acetoside
- Isoacetoside
Uniqueness
Jionoside B1 is unique due to its specific combination of biological activities, including its potent aldose reductase inhibitory effect and its hepato-protective properties . While similar compounds like Jionoside A1 and Jionoside B2 also exhibit biological activities, Jionoside B1’s specific molecular structure contributes to its distinct pharmacological profile .
Properties
IUPAC Name |
[5-hydroxy-6-[2-(3-hydroxy-4-methoxyphenyl)ethoxy]-2-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl] 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H50O20/c1-16-26(42)28(44)31(47)37(53-16)57-34-32(48)36(51-11-10-18-5-8-21(49-2)20(40)12-18)55-24(15-52-35-30(46)29(45)27(43)23(14-38)54-35)33(34)56-25(41)9-6-17-4-7-19(39)22(13-17)50-3/h4-9,12-13,16,23-24,26-40,42-48H,10-11,14-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXFHFOSEURHWMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)OC)COC4C(C(C(C(O4)CO)O)O)O)OCCC5=CC(=C(C=C5)OC)O)O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H50O20 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
814.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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